4-Ethyl-3-heptene

Physical Property Separation Science Process Chemistry

4-Ethyl-3-heptene (CAS 33933-74-3) is a branched alkene with the molecular formula C9H18 and a molecular weight of 126.24 g/mol. It is characterized by an internal double bond between the third and fourth carbons and an ethyl substituent on the fourth carbon.

Molecular Formula C9H18
Molecular Weight 126.24 g/mol
CAS No. 33933-74-3
Cat. No. B15176443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-3-heptene
CAS33933-74-3
Molecular FormulaC9H18
Molecular Weight126.24 g/mol
Structural Identifiers
SMILESCCCC(=CCC)CC
InChIInChI=1S/C9H18/c1-4-7-9(6-3)8-5-2/h7H,4-6,8H2,1-3H3/b9-7+
InChIKeyUEXWGMADXSUAIL-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-3-heptene (CAS 33933-74-3): A Branched C9 Olefin for Specialized Research and Industrial Use


4-Ethyl-3-heptene (CAS 33933-74-3) is a branched alkene with the molecular formula C9H18 and a molecular weight of 126.24 g/mol [1]. It is characterized by an internal double bond between the third and fourth carbons and an ethyl substituent on the fourth carbon . This compound exists as a specific stereoisomer (E/trans) and is primarily utilized as a research chemical and industrial intermediate .

Why 4-Ethyl-3-heptene Cannot Be Readily Substituted by Other C9H18 or Heptene Isomers


Substituting 4-Ethyl-3-heptene with a generic 'heptene' or another C9H18 isomer is not straightforward due to significant variations in physical properties and reactivity profiles dictated by the position of the double bond and the nature of branching . For instance, the combustion reactivity of heptenes is known to be inhibited as the double bond shifts toward the center of the molecule [1]. Furthermore, in polymerization, the reaction rate can vary dramatically between isomers, with 3-heptene polymerizing at a notably slower rate than 1-heptene [2]. These differences mean that selecting 4-Ethyl-3-heptene over a cheaper or more common analog must be driven by specific, quantifiable performance requirements in its intended application.

Quantitative Evidence Guide for Procuring 4-Ethyl-3-heptene (CAS 33933-74-3)


Boiling Point and Volatility Differentiation from Linear Heptenes

4-Ethyl-3-heptene has a predicted boiling point of 144.8±7.0 °C at 760 mmHg . This is significantly higher than the boiling point of the linear 1-heptene (94 °C) [1], indicating lower volatility. This difference is crucial for designing separation processes or for applications where a higher-boiling, branched olefin is required as a solvent or intermediate.

Physical Property Separation Science Process Chemistry

Polymerization Reactivity Relative to 3-Heptene

Studies on monomer-isomerization polymerization show that the polymerization rate for 3-heptene is slower than that for 2-heptene and 1-heptene [1]. While direct data for 4-Ethyl-3-heptene is absent, its structure as a substituted 3-heptene suggests its polymerization rate would be further retarded compared to unsubstituted 3-heptene. This provides a basis for selecting 4-Ethyl-3-heptene when a less reactive alkene monomer is needed to control exotherms or modify polymer architecture.

Polymer Chemistry Catalysis Reaction Engineering

Gas Chromatographic Retention Index for Analytical Method Development

4-Ethyl-3-heptene has an experimentally determined Kovats retention index of 901 (estimated error: 39) on a standard non-polar column [1]. It also has a retention index of 883.8 on a DB-1 column under a specific temperature program [1]. This information is critical for analytical chemists to accurately identify and quantify this compound in complex mixtures, such as fuels or reaction products, where it must be distinguished from other C9 isomers.

Analytical Chemistry GC-MS Quality Control

Density and Molar Volume Comparison with a Dimethyl Heptene Isomer

The predicted density of 4-Ethyl-3-heptene is 0.740±0.06 g/cm³ , with a molar volume of 170.5±3.0 cm³ [1]. In contrast, a closely related isomer, 3,3-dimethyl-1-heptene, has a reported density of 0.730 g/mL and a molar volume of 173.1 mL/mol [2]. The small but measurable difference in density and molar volume can influence solvent-solute interactions and is critical when precise volumetric dosing is required.

Physical Property Formulation Material Science

Recommended Application Scenarios for 4-Ethyl-3-heptene (CAS 33933-74-3) Based on Quantitative Evidence


Use as a High-Boiling Internal Standard or Solvent in GC-MS Analysis

The experimentally verified Kovats retention index of 901 (estimated error: 39) and a normal alkane RI of 883.8 [1] make 4-Ethyl-3-heptene a suitable internal standard for gas chromatography-mass spectrometry (GC-MS). Its relatively high boiling point (144.8±7.0 °C) compared to linear heptenes reduces the risk of co-elution with lower-boiling analytes, enabling more accurate quantification in complex matrices such as fuel blends or petrochemical products.

Controlled Reactivity Monomer for Specialty Polymer Synthesis

Based on class-level inference from the polymerization rates of heptene isomers [1], 4-Ethyl-3-heptene is a candidate monomer for applications requiring a less exothermic and more controllable polymerization process. The steric hindrance from the ethyl branch and the internal double bond position are expected to confer lower reactivity compared to terminal alkenes like 1-heptene, offering a potential advantage in synthesizing specific copolymers or for use in catalytic studies focused on isomerization-polymerization mechanisms.

Model Compound for Combustion Kinetics of Branched Olefins

As a branched C9 alkene with an internal double bond, 4-Ethyl-3-heptene serves as a valuable model compound for studying the combustion behavior of more complex, branched olefinic fuels [1]. Its unique structure allows researchers to isolate the effects of branching and double bond position on key combustion metrics like ignition delay time, which are known to differ significantly from linear heptenes . This makes it a specific tool for developing more accurate kinetic models for alternative and surrogate fuels.

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